(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene
CAS No.:
Cat. No.: VC13691094
Molecular Formula: C14H18Br2
Molecular Weight: 346.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18Br2 |
|---|---|
| Molecular Weight | 346.10 g/mol |
| IUPAC Name | 1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene |
| Standard InChI | InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+ |
| Standard InChI Key | ACWBGMTZJSLEDC-VMPITWQZSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1Br)/C=C/CCCCCBr |
| SMILES | CC1=C(C=CC=C1Br)C=CCCCCCBr |
| Canonical SMILES | CC1=C(C=CC=C1Br)C=CCCCCCBr |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a benzene ring substituted at three positions:
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1-Bromo group: Electron-withdrawing substituent influencing electrophilic aromatic substitution reactivity.
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2-Methyl group: Steric and electronic modulator affecting regioselectivity in subsequent reactions.
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3-(7-Bromohept-1-en-1-yl) chain: A seven-carbon alkenyl bromide with an E-configured double bond, confirmed by NMR coupling constants () .
Molecular Formula:
Molecular Weight: 345.09 g/mol (calculated from isotopic composition) .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene | |
| SMILES | BrC1=C(C=CC(=C1)C)C/C=C\CCCCCBr | |
| InChIKey | QCDHDMNVZBREKZ-DUXPYHPUSA-N |
Synthesis and Catalytic Strategies
Cross-Metathesis Approaches
The E-alkenyl bromide moiety is synthesized via molybdenum-catalyzed cross-metathesis (CM), a method optimized for stereoretentive bond formation :
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Catalyst: Mo(NC6F5)2Cl2(DME) (Mo-A) enables high E-selectivity (>95%) in alkenyl bromide synthesis.
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Substrates:
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Styrenyl bromides (e.g., 1-bromo-3-vinylbenzene derivatives).
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Terminal alkenes (e.g., 6-bromo-1-heptene).
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Conditions: Toluene, 45°C, 12–24 hours, yielding 70–85% isolated product .
Table 2: Representative CM Reaction Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst Loading | 5 mol% Mo-A | 82% Yield |
| Solvent | Toluene | E:Z > 20:1 |
| Temperature | 45°C | 24 hours |
Alternative Routes
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Heck Coupling: Palladium-mediated coupling of 1-bromo-2-methylbenzene with 7-bromohept-1-ene .
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Wittig Olefination: Phosphorus ylides and brominated benzaldehydes, though less stereoselective .
Physicochemical Properties
Spectroscopic Characterization
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H NMR (400 MHz, CDCl3):
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The dual bromine sites enable sequential cross-couplings:
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Aryl Bromide: Reacts with arylboronic acids under Pd catalysis.
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Alkenyl Bromide: Participates in Negishi or Stille couplings for C–C bond formation .
Pharmaceutical Intermediates
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